molecular formula C22H23ClF2N4O5 B1665813 Atecegatran metoxil CAS No. 433937-93-0

Atecegatran metoxil

Cat. No. B1665813
M. Wt: 496.9 g/mol
InChI Key: XSNMGLZVFNDDPW-ZWKOTPCHSA-N
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Description

Atecegatran metoxil, also known as Atecegatran fexenetil and AZD0837, is an oral direct thrombin inhibitor currently in clinical development for the prevention of stroke and systemic embolic events in patients with atrial fibrillation. AZD0837 is bioconverted to AR-H067637, a selective and reversible direct thrombin inhibitor. AZD0837 single oral doses (15 - 750 mg) are well tolerated in healthy male subjects and exhibit favorable PK properties and reproducible effects on ex vivo coagulation time variables that support further clinical development.

Scientific Research Applications

  • Anticoagulant Effect Reversal : Atecegatran metoxil, as a new oral anticoagulant, has shown promising results in the prevention and treatment of venous and arterial thromboembolism. However, one major disadvantage is the absence of an antidote in cases of serious bleeding or when an emergency intervention requires immediate correction of coagulation. Studies have evaluated the potential of prothrombin complex concentrate (PCC) to reverse the anticoagulant effect of drugs like Atecegatran metoxil. It was found that PCC could immediately and completely reverse the anticoagulant effect of rivaroxaban (a similar anticoagulant) but had no influence on the anticoagulant action of dabigatran at the PCC dose used in the study (Eerenberg et al., 2011).

  • Safety and Efficacy Evaluation : New oral anticoagulants like Atecegatran metoxil have been developed as alternatives to traditional anticoagulants such as warfarin. They are as or more effective than the prior standards of care, with less fatal or intracranial bleeding, fewer drug and dietary interactions, and greater patient convenience. However, concerns remain about the absence of the ability for clinicians to assess compliance or washout with a simple laboratory test, and the absence of an antidote to rapidly stop major hemorrhage or to enhance safety in the setting of emergent or urgent surgery/procedures. This has led to a need for further research and evaluation in post-approval settings (Reiffel et al., 2016).

  • Impact on Hemostasis Tests : The effects of Atecegatran metoxil on various hemostasis tests have been studied. It's important to understand how new anticoagulants like Atecegatran metoxil affect these tests, as this can lead to potential misinterpretation of test results, particularly in emergency or surgical contexts. Understanding these interactions is crucial for patient safety and effective management of anticoagulation therapy (Bonar et al., 2015).

properties

IUPAC Name

(2S)-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClF2N4O5/c1-33-28-19(26)13-4-2-12(3-5-13)11-27-20(31)17-6-7-29(17)21(32)18(30)14-8-15(23)10-16(9-14)34-22(24)25/h2-5,8-10,17-18,22,30H,6-7,11H2,1H3,(H2,26,28)(H,27,31)/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNMGLZVFNDDPW-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=C(C=C1)CNC(=O)C2CCN2C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CC=C(C=C1)CNC(=O)[C@@H]2CCN2C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atecegatran metoxil

CAS RN

433937-93-0
Record name Atecegatran metoxil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433937930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atecegatran metoxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12507
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATECEGATRAN METOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GU1D587JV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Lippi, R Gosselin, EJ Favaloro - Seminars in thrombosis and …, 2019 - thieme-connect.com
Anticoagulant drugs comprise a specific subcategory of antithrombotic agents that act to inhibit blood coagulation at various stages, reducing clot development and ultimately lowering …
Number of citations: 57 www.thieme-connect.com

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